1,1-Diethoxypentane-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

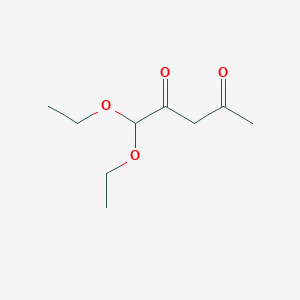

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxypentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-4-12-9(13-5-2)8(11)6-7(3)10/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITFDNSIJJTVIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)CC(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1-Diethoxypentane-2,4-dione

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,1-Diethoxypentane-2,4-dione (CAS No. 124237-06-5). The information is curated to support research, development, and drug discovery applications.

Chemical Identity and Structure

This compound, also known as 1,1-diethoxyacetylacetone, is a beta-keto acetal. Its structure features a pentane-2,4-dione backbone with a diethyl acetal group at the C1 position.

Canonical SMILES: CCOC(C(=O)CC(=O)C)OCC[1]

Molecular Formula: C9H16O4[1]

Molecular Weight: 188.22 g/mol [2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Boiling Point | 283 °C | [1] |

| Density | 1.020 g/cm³ | [1] |

| Flash Point | 121 °C | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 7 | [1] |

| LogP | 0.93370 | [1] |

| Exact Mass | 188.10485899 | [1] |

| Complexity | 171 | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][2] |

Synthesis and Purification

Synthesis: A known synthetic route to this compound involves the reaction of ethyl diethoxyacetate with acetone. This reaction is a base-catalyzed condensation.[1][4]

Purification: General purification of the crude product can be achieved through standard laboratory techniques such as distillation or column chromatography. Given its high boiling point, vacuum distillation would be the preferred method to avoid thermal decomposition. For chromatographic purification, a silica gel stationary phase with a non-polar eluent system, such as a hexane/ethyl acetate gradient, would be appropriate.

Below is a generalized workflow for the synthesis and purification of this compound.

Chemical Reactivity

As a β-keto acetal, this compound exhibits reactivity characteristic of both ketones and acetals. The presence of the dicarbonyl moiety allows for the formation of an enolate, which can participate in various nucleophilic reactions. The acetal group is stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to reveal a highly reactive aldehyde.

The following diagram illustrates the general reactivity of β-keto acetals.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The spectrum is expected to show signals corresponding to the ethoxy protons (triplet and quartet), the methylene protons of the pentanedione backbone, and the methyl protons. The chemical shifts will be indicative of the electronic environment of each proton.

-

13C NMR: The spectrum will display distinct signals for the carbonyl carbons, the acetal carbon, and the various aliphatic carbons in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ketone groups, typically in the region of 1700-1740 cm-1. C-O stretching bands for the ether linkages of the acetal will also be present.

Mass Spectrometry (MS): Mass spectral analysis would provide the molecular ion peak and fragmentation patterns characteristic of the loss of ethoxy groups and other fragments from the parent molecule.

Safety and Handling

Detailed safety information, including GHS hazard statements and precautionary statements, should be consulted from the Safety Data Sheet (SDS) provided by the supplier. As a general precaution, this chemical should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[1]

References

An In-depth Technical Guide on 1,1-Diethoxypentane-2,4-dione (CAS Number: 124237-06-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 1,1-Diethoxypentane-2,4-dione is limited. This guide consolidates available data and provides general methodologies based on established chemical principles where specific experimental details are not published.

Introduction

This compound, with CAS number 124237-06-5, is a dicarbonyl compound featuring a protected aldehyde functional group in the form of a diethyl acetal. Its structure, combining a β-dicarbonyl moiety with an acetal, suggests its potential as a versatile intermediate in organic synthesis. The β-dicarbonyl group is a common structural motif in a wide range of biologically active molecules and a key precursor in the synthesis of various heterocyclic systems.[1][2] The acetal serves as a protecting group for a formyl group, which can be deprotected under acidic conditions to reveal the aldehyde for further chemical transformations. While specific applications in drug development for this particular compound are not extensively documented in public literature, its structural features are relevant to medicinal chemistry.[3][4]

Chemical and Physical Properties

The known properties of this compound are summarized in the table below. This data is compiled from various chemical supplier and database entries.

| Property | Value | Reference(s) |

| CAS Number | 124237-06-5 | [5] |

| Molecular Formula | C₉H₁₆O₄ | [5] |

| Molecular Weight | 188.22 g/mol | [5][6] |

| Boiling Point | 283 °C | [5] |

| Density | 1.020 g/cm³ | [5] |

| Flash Point | 121 °C | [5] |

| Storage Temperature | 2-8 °C under inert gas (e.g., Argon) | [5] |

| Exact Mass | 188.10485899 u | [5][7] |

| Complexity | 171 | [5][7] |

| Hydrogen Bond Donor Count | 0 | [5][7] |

| Hydrogen Bond Acceptor Count | 4 | [5][7] |

| Rotatable Bond Count | 7 | [5][7] |

Synonyms: 1,1-diethoxyacetylacetone; 2,4-Pentanedione, 1,1-diethoxy-[5]

Synthesis

This protocol is based on standard procedures for Claisen condensation reactions.

Reaction:

-

Reactants: Ethyl diethoxyacetate and Acetone

-

Base: A strong base such as sodium ethoxide or sodium hydride is typically used to deprotonate the α-carbon of acetone.

-

Solvent: A dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF) is suitable.

Procedure:

-

To a stirred solution of sodium ethoxide in anhydrous ethanol, acetone is added dropwise at a controlled temperature (e.g., 0-5 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

After the formation of the enolate, ethyl diethoxyacetate is added dropwise to the reaction mixture.

-

The reaction is allowed to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride.

-

The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

While specific spectral data for this compound is not widely published, related compounds and general chemical principles can provide an expected profile.

-

¹H NMR: Expected signals would include triplets and quartets for the ethoxy groups, a singlet for the methyl group adjacent to the ketone, and a singlet for the methylene protons between the two carbonyl groups.

-

¹³C NMR: Signals corresponding to the carbonyl carbons, the acetal carbon, and the carbons of the ethoxy and methyl groups would be expected.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for acetals and ketones.

-

Infrared (IR) Spectroscopy: Strong absorption bands in the region of 1700-1750 cm⁻¹ corresponding to the C=O stretching of the ketone groups would be a key feature.

Applications in Drug Development

Direct evidence of the use of this compound in drug development is not found in the public domain. However, the structural motifs present in the molecule are of significant interest in medicinal chemistry.

-

β-Dicarbonyl Moiety: This functional group is a versatile building block for the synthesis of various heterocyclic compounds, such as pyrimidines, pyrazoles, and isoxazoles, many of which exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The acidic nature of the methylene protons between the carbonyl groups allows for easy alkylation and other modifications, making it a valuable synthon.[8]

-

Acetal Group: Acetals are commonly used as protecting groups for aldehydes in multi-step syntheses of complex drug molecules.[4] They are stable under neutral and basic conditions but can be readily cleaved under acidic conditions to reveal the aldehyde for further reactions.[3] The use of acetals allows for selective transformations at other parts of a molecule without affecting the aldehyde functionality.

Given these features, this compound could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Visualizations

The following diagram illustrates a conceptual workflow for the synthesis of this compound and its potential use in the generation of a small molecule library for screening.

Caption: A conceptual workflow for the synthesis and potential derivatization of this compound for drug discovery.

Conclusion

This compound is a chemical intermediate with potential utility in organic synthesis, particularly for the construction of heterocyclic systems relevant to medicinal chemistry. While detailed experimental protocols and specific applications in drug development are not well-documented in publicly accessible literature, its constituent functional groups—a β-dicarbonyl system and a protected aldehyde—are of significant value to synthetic chemists. Further research and publication are needed to fully elucidate the potential of this compound in drug discovery and development.

References

- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound|lookchem [lookchem.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. Page loading... [guidechem.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

An In-depth Technical Guide to the Molecular Landscape of β-Diketones: A Focus on Acetylacetone as a Surrogate for 1,1-Diethoxypentane-2,4-dione

To the intended audience of researchers, scientists, and drug development professionals:

Initial literature and database searches for detailed experimental and spectroscopic data on 1,1-Diethoxypentane-2,4-dione (CAS 124237-06-5) did not yield sufficient information to compile an in-depth technical guide as requested. This compound, a diethyl acetal of a β-diketone, appears to be a niche chemical with limited published characterization data.

In lieu of the specific data for this compound, this guide will focus on its parent compound, Acetylacetone (2,4-Pentanedione, CAS 123-54-6) . As a fundamental β-diketone, acetylacetone's chemistry is foundational to understanding its derivatives, including its acetals. The reactivity and synthetic utility of acetylacetone are of significant interest in medicinal chemistry and drug development, making it a relevant and well-documented alternative.

This whitepaper will provide a comprehensive overview of the molecular structure, spectroscopic properties, synthesis, and applications of acetylacetone, adhering to the data presentation and visualization requirements of the original request.

Molecular Structure of Acetylacetone

Acetylacetone is a prototypical β-diketone that exhibits keto-enol tautomerism. The molecule exists as an equilibrium mixture of the diketo form and two enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered ring, which significantly influences its chemical and physical properties.

Table 1: Molecular and Physicochemical Properties of Acetylacetone

| Property | Value |

| Molecular Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol |

| CAS Number | 123-54-6 |

| Appearance | Colorless liquid |

| Density | 0.975 g/cm³ |

| Boiling Point | 140.4 °C |

| Melting Point | -23 °C |

| Water Solubility | 16 g/100 mL at 20 °C |

| pKa | ~9 (in water) |

Spectroscopic Characterization

The tautomeric nature of acetylacetone is readily observed in its spectroscopic data.

NMR Spectroscopy

The proton and carbon NMR spectra show distinct signals for both the keto and enol forms, with the relative integration of these signals providing information on the equilibrium position. In deuterated chloroform (CDCl₃), the enol form is typically the major species.

Table 2: ¹H NMR Spectroscopic Data for Acetylacetone in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Tautomer) |

| ~15.5 | Singlet (broad) | Enolic OH (Enol) |

| ~5.5 | Singlet | Vinylic CH (Enol) |

| ~3.6 | Singlet | Methylene CH₂ (Keto) |

| ~2.2 | Singlet | Methyl CH₃ (Keto) |

| ~2.0 | Singlet | Methyl CH₃ (Enol) |

Table 3: ¹³C NMR Spectroscopic Data for Acetylacetone in CDCl₃

| Chemical Shift (δ) ppm | Assignment (Tautomer) |

| ~202 | Carbonyl C=O (Keto) |

| ~191 | Carbonyl C=O (Enol) |

| ~100 | Vinylic CH (Enol) |

| ~58 | Methylene CH₂ (Keto) |

| ~30 | Methyl CH₃ (Keto) |

| ~24 | Methyl CH₃ (Enol) |

Infrared (IR) Spectroscopy

The IR spectrum of acetylacetone displays characteristic absorption bands for both the ketone and enol forms.

Table 4: Key Infrared Absorption Bands for Acetylacetone

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400-2400 (broad) | O-H stretch | Intramolecularly hydrogen-bonded enol |

| ~1725 | C=O stretch | Ketone (keto form) |

| ~1705 | C=O stretch | Ketone (keto form) |

| ~1620 | C=O stretch / C=C stretch | Conjugated system (enol form) |

Mass Spectrometry

The electron ionization mass spectrum of acetylacetone shows a molecular ion peak and characteristic fragmentation patterns.

Table 5: Major Fragments in the Mass Spectrum of Acetylacetone

| m/z | Proposed Fragment |

| 100 | [M]⁺ (Molecular ion) |

| 85 | [M - CH₃]⁺ |

| 58 | [CH₃COCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Synthesis of Acetylacetone

A common laboratory preparation of acetylacetone involves the Claisen condensation of ethyl acetate followed by decarboxylation of the resulting ethyl acetoacetate, or more directly, the reaction of acetone with acetic anhydride. A well-established industrial synthesis is the thermal rearrangement of isopropenyl acetate.

Experimental Protocol: Synthesis from Acetone and Acetic Anhydride

This procedure outlines a common laboratory-scale synthesis.

Materials:

-

Acetone

-

Acetic anhydride

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Saturated aqueous sodium acetate solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with acetic anhydride.

-

The flask is cooled in an ice bath, and boron trifluoride etherate is added as a catalyst.

-

Acetone is added dropwise from the dropping funnel to the stirred solution while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The mixture is then heated to a gentle reflux for approximately one hour.

-

After cooling, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium acetate.

-

The product is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by rotary evaporation, and the crude acetylacetone is purified by fractional distillation.

Applications in Drug Development and Organic Synthesis

Acetylacetone is a versatile precursor for the synthesis of a wide variety of heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules. The presence of two electrophilic carbonyl carbons and a nucleophilic central carbon (in its enolate form) allows for a rich reaction chemistry.

A primary application is in the Knorr pyrazole synthesis and related reactions to form pyridines, pyrimidines, and other heterocycles.

Caption: Knorr Pyrazole Synthesis from Acetylacetone.

This synthetic pathway is crucial for accessing a class of compounds with a broad range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The ability to readily synthesize substituted pyrazoles from acetylacetone and various hydrazine derivatives makes it a cornerstone reaction in medicinal chemistry.

Conclusion

While specific, detailed data for this compound remains elusive in the public domain, a thorough understanding of its parent compound, acetylacetone, provides a strong foundation for researchers in drug development. The rich chemistry of acetylacetone, its well-characterized molecular structure and spectroscopic properties, and its utility as a synthetic precursor for bioactive heterocycles underscore the importance of β-diketones in medicinal chemistry. The protocols and data presented herein for acetylacetone serve as a valuable technical resource for scientists working in this field.

An In-Depth Technical Guide to the Synthesis of 1,1-Diethoxypentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 1,1-diethoxypentane-2,4-dione, a valuable building block in organic synthesis. The primary focus of this document is a robust and efficient synthesis route commencing from readily available starting materials, acetone and ethyl diethoxyacetate.

Introduction

This compound, also known as acetylacetone diethyl acetal, is a key intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its unique structure, featuring a protected carbonyl group alongside a β-diketone moiety, allows for selective chemical transformations, making it a versatile tool for synthetic chemists in pharmaceutical and materials science research.

Recommended Synthesis Route: Claisen Condensation of Acetone and Ethyl Diethoxyacetate

The most prominent and efficient synthesis of this compound involves a Claisen-type condensation reaction between acetone and ethyl diethoxyacetate. This method has been reported to achieve a commendable yield of 60%. The reaction proceeds via the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl group of ethyl diethoxyacetate.

Reaction Scheme:

DOT Script for the Synthesis Route:

Figure 1: Synthesis of this compound.

Experimental Protocol

The following experimental protocol is based on the procedure described in the scientific literature for the synthesis of this compound.

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Acetone | 67-64-1 | C₃H₆O | 58.08 |

| Ethyl diethoxyacetate | 6065-82-3 | C₈H₁₆O₄ | 176.21 |

| Sodium hydride (NaH) | 7646-69-7 | NaH | 24.00 |

| Methanol | 67-56-1 | CH₄O | 32.04 |

| Toluene | 108-88-3 | C₇H₈ | 92.14 |

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a dispersion of sodium hydride in toluene.

-

Addition of Acetone: The flask is cooled to -10 to -8 °C using an appropriate cooling bath. A solution of acetone in toluene is added dropwise to the stirred suspension of sodium hydride, maintaining the temperature within the specified range.

-

Addition of Ethyl Diethoxyacetate: Following the complete addition of acetone, a solution of ethyl diethoxyacetate in toluene is added dropwise to the reaction mixture, again ensuring the temperature is maintained between -10 and -8 °C.

-

Reaction Monitoring: The reaction is stirred at this temperature for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol at the same low temperature to destroy any unreacted sodium hydride.

-

Work-up: The reaction mixture is allowed to warm to room temperature. Water is added, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

DOT Script for the Experimental Workflow:

Figure 2: Experimental workflow for the synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 124237-06-5 |

| Molecular Formula | C₉H₁₆O₄ |

| Molecular Weight | 188.22 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Not available |

| Density | Not available |

Safety Considerations

-

Sodium hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

-

Acetone and Toluene: Flammable solvents. Use in a well-ventilated fume hood away from ignition sources.

-

Methanol: Toxic and flammable. Avoid inhalation and skin contact.

-

The reaction should be performed with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The Claisen-type condensation of acetone and ethyl diethoxyacetate provides an effective and high-yielding route to this compound. This technical guide outlines the necessary experimental details and safety precautions for the successful synthesis of this versatile building block, which holds significant potential for applications in drug discovery and materials science. Careful control of reaction conditions, particularly temperature, is crucial for achieving the reported yield and purity.

An In-depth Technical Guide to the Spectroscopic Properties of 1,1-Diethoxypentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted spectroscopic characteristics of 1,1-Diethoxypentane-2,4-dione. Due to the limited availability of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral behavior. The guide also outlines a plausible synthetic route and standard experimental protocols for acquiring and interpreting the spectroscopic data, serving as a valuable resource for researchers interested in the synthesis and characterization of β-dicarbonyl acetals.

Predicted Spectroscopic Data

The spectroscopic data for this compound is predicted based on the analysis of its functional groups, which include a β-diketone and an acetal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on typical chemical shift values for similar chemical environments.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.20 | Triplet | 6H | -OCH₂CH ₃ |

| ~2.20 | Singlet | 3H | -C(=O)CH ₃ |

| ~3.60 | Quartet | 4H | -OCH ₂CH₃ |

| ~3.80 | Singlet | 2H | -C(=O)CH ₂C(=O)- |

| ~5.00 | Singlet | 1H | CH (OEt)₂ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -OCH₂C H₃ |

| ~25 | -C(=O)C H₃ |

| ~50 | -C(=O)C H₂C(=O)- |

| ~60 | -OC H₂CH₃ |

| ~100 | C H(OEt)₂ |

| ~200 | -C (=O)CH₃ |

| ~202 | -C (=O)CH₂- |

Note: The presence of the diketone functionality may lead to keto-enol tautomerism, which would result in a more complex NMR spectrum showing signals for both tautomers. The data above represents the keto form.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the stretching vibrations of its carbonyl and carbon-oxygen single bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Medium-Strong | C-H (alkane) stretching |

| 1740-1700 | Strong, Sharp | C=O (carbonyl) stretching of the β-diketone |

| 1200-1000 | Strong | C-O (acetal and ether) stretching |

The carbonyl region may show two distinct peaks due to symmetric and asymmetric stretching of the two C=O groups.

Mass Spectrometry (MS)

The mass spectrum of this compound is predicted to show fragmentation patterns characteristic of both acetals and ketones.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 188 | [M]⁺ (Molecular Ion) |

| 143 | [M - OCH₂CH₃]⁺ |

| 115 | [M - OCH₂CH₃ - CO]⁺ or [CH(OCH₂CH₃)₂]⁺ |

| 87 | [M - CH(OCH₂CH₃)₂]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound involves the reaction of 2,4-pentanedione with triethyl orthoformate in the presence of an acid catalyst. The reaction of orthoesters with active methylene compounds is a known method for the preparation of 2-(alkoxyalkylidene) compounds.

Materials:

-

2,4-Pentanedione

-

Triethyl orthoformate

-

Anhydrous ethanol

-

Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

-

Anhydrous sodium sulfate

-

Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

To a solution of 2,4-pentanedione in anhydrous ethanol, add a catalytic amount of the acid catalyst.

-

Add triethyl orthoformate dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a sample of the purified product (5-10 mg for ¹H, 20-50 mg for ¹³C) in deuterated chloroform (CDCl₃).

-

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of a thin film of the purified liquid product on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Obtain the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300.

Visualizations

Caption: Proposed synthetic workflow for this compound.

Caption: Logical workflow for the spectroscopic analysis of the target compound.

Spectroscopic Profile of 1,1-Diethoxypentane-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 1,1-diethoxypentane-2,4-dione. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a detailed analysis based on the well-established spectroscopic characteristics of its constituent functional groups: a β-diketone and a diethyl acetal. This guide is intended to serve as a valuable resource for the identification, characterization, and application of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted key spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.

Predicted ¹H NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound (Keto-Enol Tautomers)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| Keto Tautomer | ||||

| -OCH₂CH₃ (a) | 3.6 - 3.8 | Quartet | ~7.0 | Diastereotopic protons due to adjacent chiral center |

| -CH(OEt)₂ (b) | 4.8 - 5.0 | Singlet | N/A | |

| -C(O)CH₂C(O)- (c) | ~3.7 | Singlet | N/A | Active methylene protons |

| -C(O)CH₃ (d) | 2.1 - 2.3 | Singlet | N/A | |

| -OCH₂CH₃ (e) | 1.1 - 1.3 | Triplet | ~7.0 | |

| Enol Tautomer | ||||

| Enolic OH | 15 - 17 | Broad Singlet | N/A | Intramolecular hydrogen bonding |

| Vinyl CH | 5.5 - 6.0 | Singlet | N/A | |

| -OCH₂CH₃ | 3.6 - 3.8 | Quartet | ~7.0 | |

| -CH(OEt)₂ | 4.8 - 5.0 | Singlet | N/A | |

| -C(O)CH₃ | 2.0 - 2.2 | Singlet | N/A | |

| -OCH₂CH₃ | 1.1 - 1.3 | Triplet | ~7.0 |

Note: this compound, being a β-diketone, is expected to exist as an equilibrium mixture of keto and enol tautomers. The presence and ratio of these tautomers will be influenced by the solvent and temperature.

Predicted ¹³C NMR Spectroscopic Data

Table 2: Predicted ¹³C NMR Data for this compound (Keto Tautomer)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone, C4) | 200 - 205 |

| C=O (Ketone, C2) | 190 - 195 |

| -CH(OEt)₂ (Acetal, C1) | 95 - 105 |

| -OCH₂CH₃ | 60 - 65 |

| -C(O)CH₂C(O)- | 50 - 55 |

| -C(O)CH₃ | 25 - 30 |

| -OCH₂CH₃ | 14 - 16 |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 2980 - 2850 | C-H Stretch | Alkane (sp³) | Medium to Strong |

| ~1725 and ~1705 | C=O Stretch | β-Diketone | Strong |

| ~1640 | C=C Stretch | Enol | Medium (if present) |

| 1200 - 1020 | C-O Stretch | Acetal (C-O-C-O-C) | Strong, Multiple Bands |

| ~3400 (broad) | O-H Stretch | Enol (intramolecular H-bond) | Broad, Weak to Medium (if present) |

Spectroscopic Interpretation

¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the ethoxy groups, appearing as a quartet for the methylene protons and a triplet for the methyl protons. The methine proton of the acetal group should appear as a singlet downfield. The active methylene protons of the β-diketone system are anticipated to be a sharp singlet. The methyl protons of the acetyl group will also be a singlet. The presence of the enol tautomer would be indicated by a very downfield broad singlet for the enolic hydroxyl proton due to strong intramolecular hydrogen bonding, and a singlet in the vinylic region.

¹³C NMR Spectrum: The carbon NMR spectrum should display two distinct carbonyl signals in the downfield region. The acetal carbon will be characterized by a signal around 100 ppm. The carbons of the ethoxy groups and the acetyl methyl group will appear in the upfield region.

IR Spectrum: The infrared spectrum will be dominated by strong absorption bands corresponding to the carbonyl stretching of the β-diketone functional group. Due to the electronic interaction between the two carbonyls, two distinct C=O stretching bands are expected. Strong, complex bands in the fingerprint region between 1200 and 1020 cm⁻¹ will be characteristic of the C-O stretching vibrations of the acetal moiety.[1] The presence of an enol form would introduce a C=C stretching band and a broad O-H stretching band.[2][3]

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

The choice of solvent can influence the keto-enol equilibrium.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

¹³C NMR:

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds (longer delays may be needed for quaternary carbons).

-

Pulse angle: 30-45 degrees.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Decoupling: Proton broadband decoupling.[4]

-

Spectral width: 0-220 ppm.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (FT-IR) Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

ATR is a convenient method for liquid samples and requires minimal preparation.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Acquire a background spectrum of the clean, empty ATR accessory.

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

-

Sample Preparation (Liquid Film - KBr Plates):

-

Place a drop of the neat liquid sample on a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Carefully place a second salt plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum.

-

-

Instrument Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Visualization of Spectroscopic Correlations

The following diagram illustrates the logical relationship between the chemical structure of this compound and its key predicted spectroscopic signals.

Caption: Correlation of this compound structure with its predicted spectroscopic signals.

References

Physical and chemical characteristics of 1,1-diethoxyacetylacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethoxyacetylacetone, systematically known as 1,1-diethoxypentane-2,4-dione, is a derivative of the versatile organic compound acetylacetone. Its structure incorporates a protected carbonyl group in the form of a diethyl acetal, which imparts unique chemical properties and makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1,1-diethoxyacetylacetone, including its synthesis, reactivity, and potential applications, particularly in the realm of medicinal chemistry and drug development.

Physicochemical Characteristics

A summary of the key physical and chemical properties of 1,1-diethoxyacetylacetone is presented below. These properties are crucial for its handling, storage, and application in various chemical transformations.

| Property | Value | Reference(s) |

| Synonyms | 1,1-Diethoxyacetylacetone, this compound | [1] |

| CAS Number | 124237-06-5 | [1] |

| Molecular Formula | C₉H₁₆O₄ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Appearance | Not explicitly stated, likely a colorless to pale yellow liquid. | |

| Boiling Point | 283 °C | [1] |

| Density | 1.020 g/cm³ | [1] |

| Flash Point | 121 °C | [1] |

| Solubility | Expected to be soluble in common organic solvents. | |

| Storage Conditions | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 7 | [1] |

Synthesis

The synthesis of 1,1-diethoxyacetylacetone can be achieved through a Claisen-type condensation reaction between ethyl diethoxyacetate and acetone.[1] The general mechanism for a Claisen condensation involves the formation of an ester enolate followed by nucleophilic attack on another ester molecule. In this specific synthesis, the enolate of acetone attacks the carbonyl group of ethyl diethoxyacetate.

Experimental Protocol: Synthesis of 1,1-Diethoxyacetylacetone

This protocol is a generalized procedure based on the principles of the Claisen condensation.

Materials:

-

Ethyl diethoxyacetate

-

Acetone

-

Strong base (e.g., sodium ethoxide, sodium hydride)

-

Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran)

-

Apparatus for reflux and distillation

-

Reagents for workup and purification (e.g., dilute acid, saturated sodium bicarbonate, brine, anhydrous magnesium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of the strong base in the anhydrous solvent is prepared.

-

A solution of acetone in the anhydrous solvent is added dropwise to the base suspension at a controlled temperature (typically 0 °C to room temperature).

-

Following the addition of acetone, a solution of ethyl diethoxyacetate in the anhydrous solvent is added dropwise.

-

The reaction mixture is then stirred at room temperature or heated to reflux for a specified period to ensure the completion of the reaction.

-

After cooling, the reaction is quenched by the careful addition of a dilute aqueous acid.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 1,1-diethoxyacetylacetone.

Caption: Workflow for the synthesis of 1,1-diethoxyacetylacetone.

Chemical Reactivity and Applications

The chemical reactivity of 1,1-diethoxyacetylacetone is primarily dictated by the presence of the β-dicarbonyl moiety and the acetal group. The active methylene group, flanked by two carbonyls, is acidic and can be deprotonated to form a stable enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

The acetal group serves as a protecting group for one of the carbonyl functionalities. This selective protection allows for reactions to occur at the unprotected ketone and the active methylene position without affecting the acetal. The acetal is stable under basic and neutral conditions but can be readily deprotected under acidic conditions to regenerate the 1,3-dicarbonyl system.

Applications in Heterocyclic Synthesis

β-Dicarbonyl compounds are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, many of which exhibit significant biological activity.[2][3] 1,1-Diethoxyacetylacetone, with its protected carbonyl, offers a strategic advantage in the synthesis of specifically substituted heterocycles. For instance, it can be used to synthesize pyrazoles, isoxazoles, and pyrimidines by reacting the enolate with suitable dinucleophiles. The acetal can be retained or removed in subsequent steps to allow for further functionalization.

References

Safety and Handling of 1,1-Diethoxypentane-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethoxypentane-2,4-dione, with the CAS number 124237-06-5, is a beta-dicarbonyl compound containing an acetal functional group. Its unique structure suggests potential applications in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development. The presence of both a reactive beta-dicarbonyl system and a protecting acetal group makes it a versatile building block. However, these same functional groups also necessitate careful consideration of its handling and safety precautions. This guide provides a summary of the known properties, potential hazards, and recommended handling procedures for this compound to ensure its safe use in a research and development environment.

Chemical and Physical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes the available information from chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₄ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| CAS Number | 124237-06-5 | [1] |

| Boiling Point | 283 °C | [1] |

| Flash Point | 121 °C | [1] |

| Density | 1.020 g/cm³ | [1] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1][2] |

Hazard Identification and Toxicological Information

As of the date of this guide, specific toxicological data for this compound, such as LD50 or LC50 values, have not been found in publicly accessible databases. Therefore, the potential hazards are inferred from the functional groups present in the molecule: beta-dicarbonyl compounds and acetals.

General Hazards of Beta-Dicarbonyl Compounds:

-

Skin and Eye Irritation: Many beta-dicarbonyl compounds, such as 2,4-pentanedione, are known to be irritants to the skin and eyes.[3]

-

Respiratory Tract Irritation: Inhalation of vapors or mists can cause irritation to the nose, throat, and respiratory system.[3]

-

Potential for Neurological Effects: Some ketones can have narcotic effects, and high exposure may lead to symptoms like headache, dizziness, and nausea.[4]

General Hazards of Acetals:

-

Flammability: While this compound has a high flash point, many acetals are flammable liquids.[5][6]

-

Peroxide Formation: Some acetals can form explosive peroxides upon prolonged storage and exposure to air and light.[5][6]

-

Hydrolysis: Acetals are generally stable under neutral and basic conditions but can hydrolyze in the presence of acids to release the parent aldehyde or ketone and alcohol, which may have their own associated hazards.[7][8][9]

Based on this information, this compound should be handled as a potentially hazardous substance.

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following diagram outlines a general decision-making process for PPE selection.

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Ignition Sources: Although it has a high flash point, keep the compound away from open flames, sparks, and other potential ignition sources.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. Acetals can be sensitive to acids, leading to hydrolysis.[7][8][9] Beta-dicarbonyl compounds can react with strong bases.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The recommended storage condition is under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2] Check for peroxide formation periodically if the compound is stored for an extended period.

Spill and Waste Disposal

In the event of a spill, follow the established emergency procedures for your laboratory. The following flowchart provides a general guideline for spill response.

Caption: General spill response workflow for this compound.

-

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

First Aid Measures

In case of exposure, follow these first aid guidelines and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash affected area with soap and water. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Reactivity and Stability

The reactivity of this compound is dictated by its acetal and beta-dicarbonyl functionalities.

Caption: Diagram of potential chemical incompatibilities and reactions.

-

Stability: The compound is expected to be stable under recommended storage conditions.

-

Acid Sensitivity: The acetal group is susceptible to hydrolysis under acidic conditions, which would regenerate the corresponding aldehyde/ketone and ethanol.[7][8][9]

-

Base Sensitivity: The alpha-protons between the two carbonyl groups are acidic and can be removed by a strong base to form a resonance-stabilized enolate.[10]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide and carbon dioxide.

Conclusion

While this compound is a valuable synthetic intermediate, the lack of comprehensive safety and toxicological data necessitates a cautious approach to its handling. By understanding the potential hazards associated with its functional groups and adhering to the general safety principles outlined in this guide, researchers can minimize risks and work safely with this compound. It is imperative to always consult the most current safety information and to perform a thorough risk assessment before initiating any new experimental work.

References

- 1. lookchem.com [lookchem.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. nj.gov [nj.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 10. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

An In-depth Technical Guide to 1,1-Diethoxypentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Diethoxypentane-2,4-dione, including its commercial availability, physicochemical properties, synthesis, and potential applications based on its chemical structure. Due to the limited published research on this specific molecule, this guide also explores the well-established chemistry of its core functional group, the β-dicarbonyl system, to infer its potential utility in drug discovery and organic synthesis.

Commercial Availability

This compound (CAS No. 124237-06-5) is available from several chemical suppliers in research quantities. The product has achieved commercial mass production, ensuring its availability for laboratory and developmental use. Below is a summary of suppliers and their offerings.

| Supplier | Purity | Quantity | Price (USD) |

| Matrix Scientific | 97% | 500 mg | $240.00 |

| 97% | 5 g | $1000.00 | |

| Crysdot | >95% | 5 g | $942.00 |

| Biosynth Carbosynth | 97% | 250 mg | $85.00 |

| 97% | 500 mg | $150.00 | |

| 97% | 1 g | $255.00 | |

| 97% | 2 g | $434.00 | |

| 97% | 5 g | $868.00 | |

| Advent Bio | 98% | Inquire for pricing | Inquire for pricing |

| Lab-Chemicals.Com | 98% | Inquire for pricing | Inquire for pricing |

| ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD. | 99% | Inquire for pricing | $1.60 - $6.60 / kg |

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the suppliers' websites for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 124237-06-5 |

| Molecular Formula | C₉H₁₆O₄ |

| Molecular Weight | 188.22 g/mol |

| Boiling Point | 283 °C |

| Density | 1.020 g/cm³ |

| Flash Point | 121 °C |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 7 |

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis involves a Claisen-type condensation reaction between ethyl diethoxyacetate and acetone. This method is a standard approach for the formation of β-dicarbonyl compounds.

Experimental Protocol:

-

Reaction Setup: A reaction flask equipped with a stirrer, dropping funnel, and a reflux condenser is charged with a suitable base (e.g., sodium ethoxide) in an anhydrous solvent like ethanol or tetrahydrofuran (THF).

-

Addition of Reactants: Acetone is added to the basic solution, followed by the dropwise addition of ethyl diethoxyacetate at a controlled temperature to manage the exothermic reaction.

-

Reaction and Work-up: The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. After the reaction is complete, it is quenched with a weak acid and the product is extracted using an organic solvent.

-

Purification: The crude product is then purified, commonly via distillation under reduced pressure, to yield this compound.

An In-depth Technical Guide to 1,1-Diethoxypentane-2,4-dione: A Versatile Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Diethoxypentane-2,4-dione, also known as 1,1-diethoxyacetylacetone, is a valuable research chemical and a versatile precursor in organic synthesis. Its unique structure, featuring a protected carbonyl group within a 1,3-dicarbonyl framework, makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and its application in the construction of pyrazole and pyrimidine ring systems.

Introduction

Heterocyclic compounds form the cornerstone of many pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic strategies to access these important molecules, the cyclocondensation of 1,3-dicarbonyl compounds with binucleophiles is a classic and highly effective approach. This compound offers a distinct advantage in this context. The diethyl acetal at the C1 position serves as a stable protecting group for one of the carbonyl functionalities, allowing for selective reactions at the unprotected ketone or enol. This inherent asymmetry facilitates the regioselective synthesis of substituted heterocycles, a crucial aspect in the development of novel molecular entities with specific biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value |

| CAS Number | 124237-06-5 |

| Molecular Formula | C₉H₁₆O₄ |

| Molecular Weight | 188.22 g/mol [1] |

| Boiling Point | 283 °C[1] |

| Density | 1.020 g/cm³[1] |

| Flash Point | 121 °C[1] |

| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon)[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 4[1] |

| Rotatable Bond Count | 7[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Claisen condensation reaction between ethyl diethoxyacetate and acetone.[1] The following is a detailed experimental protocol for this transformation.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl diethoxyacetate

-

Acetone

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous toluene

-

Anhydrous methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

Procedure:

-

A flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride in mineral oil.

-

The mineral oil is removed by washing the sodium hydride with anhydrous hexane under a nitrogen atmosphere, followed by careful decantation of the hexane.

-

Anhydrous toluene is added to the flask to create a slurry of sodium hydride.

-

The slurry is cooled to -10 to -8 °C using an appropriate cooling bath.

-

A solution of ethyl diethoxyacetate in anhydrous toluene is added dropwise from the addition funnel to the stirred slurry, maintaining the internal temperature below -5 °C.

-

After the addition is complete, a solution of anhydrous acetone in anhydrous toluene is added dropwise, again ensuring the temperature does not exceed -5 °C.

-

The reaction mixture is stirred at -10 to -8 °C for 3 hours.[1]

-

The reaction is then quenched by the slow, dropwise addition of anhydrous methanol to destroy any excess sodium hydride.

-

The mixture is allowed to warm to room temperature and then poured into a separatory funnel containing a saturated aqueous solution of ammonium chloride.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Heterocyclic Synthesis

The 1,3-dicarbonyl moiety of this compound is a versatile synthon for the construction of five- and six-membered heterocyclic rings. The presence of the acetal-protected carbonyl group allows for directed cyclization reactions.

Synthesis of Substituted Pyrazoles

Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are prevalent in many approved drugs due to their wide range of biological activities. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a common method for their preparation.[2][3]

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Acetic acid (catalytic amount)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound in ethanol in a round-bottom flask, add a catalytic amount of acetic acid.

-

Add hydrazine hydrate dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 4-(diethoxymethyl)-3-methyl-1H-pyrazole.

Caption: Signaling pathway for the synthesis of a substituted pyrazole.

Synthesis of Substituted Pyrimidines

Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3. The pyrimidine scaffold is a fundamental component of nucleic acids and is found in numerous bioactive molecules. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with an amidine or a related N-C-N fragment.[4][5]

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Water

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add guanidine hydrochloride and stir until it dissolves.

-

Add this compound to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography to give 2-amino-4-(diethoxymethyl)-6-methylpyrimidine.

Caption: Logical relationship in the synthesis of a substituted pyrimidine.

Conclusion

This compound is a highly useful and versatile building block in organic synthesis. Its straightforward preparation and the presence of a protected carbonyl group make it an excellent precursor for the regioselective synthesis of substituted pyrazoles and pyrimidines. The detailed protocols provided in this guide offer a practical foundation for researchers and scientists in the field of medicinal chemistry and drug development to utilize this valuable reagent in the discovery of novel heterocyclic compounds with potential therapeutic applications. Further exploration of its reactivity with other binucleophiles will undoubtedly expand its utility in the synthesis of a diverse range of heterocyclic systems.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazoles using 1,1-Diethoxypentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. A robust and versatile method for the synthesis of the pyrazole nucleus is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles utilizing 1,1-diethoxypentane-2,4-dione as a stable and convenient precursor to the reactive 1,3-dicarbonyl compound, acetylacetone. The use of this diethyl acetal allows for the in situ generation of the dicarbonyl species under acidic conditions, offering advantages in handling and storage. These protocols are designed for researchers in medicinal chemistry and drug development to facilitate the synthesis of diverse pyrazole libraries for biological screening.

Reaction Principle

The synthesis proceeds in a one-pot fashion via two key steps. First, an acid-catalyzed hydrolysis of the this compound (the diethyl acetal of acetylacetone) generates the 1,3-dicarbonyl intermediate, pentane-2,4-dione. This intermediate is highly reactive and is immediately consumed in the subsequent step. The second step is the classical Knorr cyclocondensation reaction, where the in situ-generated pentane-2,4-dione reacts with a hydrazine derivative. The reaction involves the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. By employing substituted hydrazines, various functional groups can be readily introduced at the N-1 position of the pyrazole core, enabling the creation of diverse chemical libraries for drug discovery programs.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of representative pyrazole derivatives from this compound and various hydrazine derivatives.

| Entry | Hydrazine Derivative | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Hydrazine Hydrate | 3,5-Dimethylpyrazole | Glacial Acetic Acid | Water | 50 | 3 | >90 |

| 2 | Phenylhydrazine | 3,5-Dimethyl-1-phenyl-1H-pyrazole | Glacial Acetic Acid | Ethanol | Reflux | 1 | ~75-85 |

| 3 | 4-Chlorophenylhydrazine | 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole | Glacial Acetic Acid | Ethanol | Reflux | 2 | ~70-80 |

| 4 | 2,4-Dinitrophenylhydrazine | 1-(2,4-Dinitrophenyl)-3,5-dimethyl-1H-pyrazole | Sulfuric Acid (cat.) | Ethanol | Reflux | 2 | ~85-95 |

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpyrazole

This protocol describes the synthesis of the parent 3,5-dimethylpyrazole using hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Glacial Acetic Acid

-

Water (deionized)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 100 mL of deionized water.

-

Add this compound (e.g., 37.0 g, 0.21 mol) to the flask.

-

Add a catalytic amount of glacial acetic acid (e.g., 1-2 mL).

-

Begin stirring the mixture and slowly add hydrazine hydrate (e.g., 11.0 g of 80% solution, 0.18 mol) dropwise to the reaction mixture. Maintain the reaction temperature below 50 °C during the addition.

-

After the addition is complete, heat the reaction mixture to 50 °C and maintain for 3 hours with continuous stirring.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 3,5-dimethylpyrazole as a white crystalline solid. The product can be further purified by recrystallization from a suitable solvent like ethanol or by sublimation.

Protocol 2: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole

This protocol details the synthesis of an N-aryl substituted pyrazole using phenylhydrazine.

Materials:

-

This compound

-

Phenylhydrazine

-

Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 5.0 g, 28.7 mmol) in 30 mL of ethanol.

-

Add phenylhydrazine (e.g., 3.1 g, 28.7 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

-

Heat the reaction mixture to reflux and maintain for 1 hour.

-

After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3,5-dimethyl-1-phenyl-1H-pyrazole as a solid or oil.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of pyrazoles.

Caption: Inhibition of the COX-2 signaling pathway by pyrazole derivatives.

Application Notes and Protocols: 1,1-Diethoxypentane-2,4-dione in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,1-diethoxypentane-2,4-dione as a versatile precursor for the synthesis of a variety of important heterocyclic scaffolds. This compound serves as a stable, liquid-form surrogate for acetylacetone (2,4-pentanedione), offering advantages in handling and dispensing. The in situ acidic or basic hydrolysis of the diethyl acetal functionality readily generates the reactive 1,3-dicarbonyl moiety required for classical condensation reactions.

This document details synthetic protocols for the preparation of pyrazoles, pyrimidines, isoxazoles, and pyridines, complete with quantitative data, detailed experimental procedures, and mechanistic diagrams to facilitate understanding and implementation in a research and development setting.

Synthesis of Pyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a cornerstone of pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. This compound, upon in situ hydrolysis, serves as an excellent substrate for this transformation, yielding 3,5-dimethylpyrazole derivatives.

Application Note:

This protocol describes the synthesis of 3,5-dimethylpyrazole and its N-phenyl derivative. The reaction proceeds via an acid-catalyzed condensation. The choice of hydrazine (hydrazine hydrate for an unsubstituted pyrazole or a substituted hydrazine like phenylhydrazine for an N-substituted pyrazole) determines the final product. These pyrazole scaffolds are prevalent in numerous pharmaceuticals, acting as anti-inflammatory, analgesic, and antimicrobial agents.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

-

Materials:

-

This compound

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethanol

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol).

-

Add ethanol (20 mL) and glacial acetic acid (5 mL).

-

Slowly add hydrazine hydrate (10 mmol) to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

-

Quantitative Data:

| Product Name | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3,5-Dimethylpyrazole | This compound, Hydrazine hydrate | Ethanol/Acetic Acid | Reflux | 3-4 | ~70-80 |

| 3,5-Dimethyl-1-phenylpyrazole | This compound, Phenylhydrazine | Ethanol/Acetic Acid | Reflux | 4-5 | ~70-75 |

Note: Yields are estimated based on typical results for the Knorr pyrazole synthesis with acetylacetone and may vary based on reaction scale and purification method.

Reaction Workflow and Mechanism:

Caption: Knorr Pyrazole Synthesis Workflow.

Synthesis of Pyrimidines

Pyrimidines are fundamental heterocyclic structures found in nucleic acids and a vast number of bioactive molecules. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with an amidine, such as guanidine, urea, or thiourea.

Application Note:

This protocol details the synthesis of 2-amino-4,6-dimethylpyrimidine, a key intermediate in the production of sulfonylurea herbicides and various pharmaceuticals. The reaction utilizes guanidine hydrochloride and this compound in an aqueous alkaline medium.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

-

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium carbonate

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve sodium carbonate (1.2 equivalents) in water.

-

Add guanidine hydrochloride (1 equivalent) and this compound (1 equivalent) to the solution.

-

Heat the slurry to 95-100 °C with vigorous stirring for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the precipitated product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from hot water or ethanol to obtain pure 2-amino-4,6-dimethylpyrimidine.

-

Quantitative Data:

| Product Name | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Amino-4,6-dimethylpyrimidine | This compound, Guanidine HCl, Na₂CO₃ | Water | 95-100 | 2-3 | 85-90[1] |

Reaction Workflow and Mechanism:

Caption: Pyrimidine Synthesis Workflow.

Synthesis of Isoxazoles

Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions. They are synthesized by the condensation of 1,3-dicarbonyl compounds with hydroxylamine.

Application Note:

This protocol describes the synthesis of 3,5-dimethylisoxazole. The isoxazole ring is a key structural motif in several commercial drugs, including some COX-2 inhibitors and antibiotics. The reaction proceeds under basic conditions, facilitating the cyclization and dehydration steps.

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

-

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Sodium hydroxide or Potassium hydroxide

-

Ethanol

-

Water

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide or potassium hydroxide (1.2 equivalents) in water to the hydroxylamine solution.

-

To this basic solution of hydroxylamine, add this compound (1 equivalent) dropwise with stirring.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into cold water and extract with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

Quantitative Data:

| Product Name | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3,5-Dimethylisoxazole | This compound, Hydroxylamine HCl, NaOH | Ethanol/Water | Reflux | 2-3 | ~60-70 |

Note: The yield is an estimation based on standard procedures for this reaction, as specific quantitative data for this exact starting material is limited.

Reaction Workflow and Mechanism:

Caption: Isoxazole Synthesis Workflow.

Synthesis of Pyridines

The synthesis of pyridines can be achieved through various condensation reactions. The Guareschi-Thorpe synthesis is a classical method that utilizes a 1,3-dicarbonyl compound and a cyanoacetamide in the presence of a base to form a substituted 2-pyridone.

Application Note: